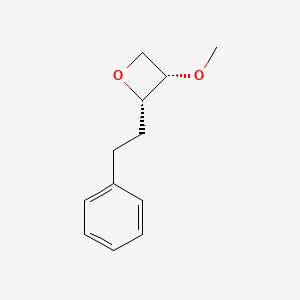
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the absence of two hydroxyl groups and the presence of a phenyl group, which contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. One common synthetic route starts with the protection of hydroxyl groups, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final steps often involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes
科学研究应用
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol involves its interaction with specific molecular targets and pathways. The phenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with nucleic acids.
相似化合物的比较
Similar Compounds
- 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-L-threo-pentitol
- 3,4-Anhydro-1,2-dideoxy-5-O-(4-methoxybenzyl)-2-[(2S)-2-methyl-3-butenyl]-L-threo-pentitol
- 1,5-Anhydro-2-deoxy-3,4-bis-O-(triisopropylsilyl)-D-threo-pent-1-enitol
Uniqueness
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-L-threo-pentitol is unique due to the presence of the phenyl group and the specific arrangement of its functional groups
属性
CAS 编号 |
74824-84-3 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
(2S,3S)-3-methoxy-2-(2-phenylethyl)oxetane |
InChI |
InChI=1S/C12H16O2/c1-13-12-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI 键 |
BPDIIXIPLRZCFJ-RYUDHWBXSA-N |
手性 SMILES |
CO[C@H]1CO[C@H]1CCC2=CC=CC=C2 |
规范 SMILES |
COC1COC1CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















